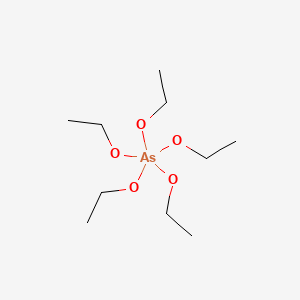![molecular formula C14H11BN2O4 B13972069 6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile typically involves multiple steps. One common approach includes the reaction of 2-methoxy-3-pyridinecarbonitrile with a boron-containing reagent under specific conditions to form the desired benzoxaborole structure. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the boron-oxygen bond .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the final product. The industrial methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities without compromising quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The boron atom in the benzoxaborole ring plays a crucial role in binding to enzymes and other proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function, which is a key aspect of its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its anti-inflammatory properties.
AN2728: A benzoxaborole derivative studied for its potential in treating skin conditions.
Uniqueness
6-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-2-methoxy-3-pyridinecarbonitrile is unique due to its specific structural features and the presence of the pyridinecarbonitrile moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other benzoxaborole compounds .
Eigenschaften
Molekularformel |
C14H11BN2O4 |
|---|---|
Molekulargewicht |
282.06 g/mol |
IUPAC-Name |
6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11BN2O4/c1-19-14-9(7-16)2-5-13(17-14)21-11-3-4-12-10(6-11)8-20-15(12)18/h2-6,18H,8H2,1H3 |
InChI-Schlüssel |
SXSZEWSTQNZJDO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=NC(=C(C=C3)C#N)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


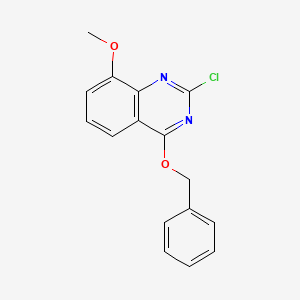

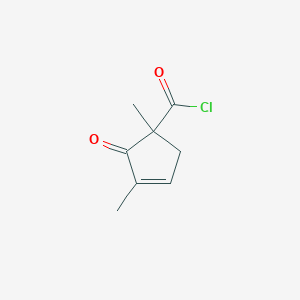
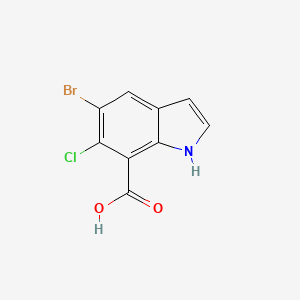
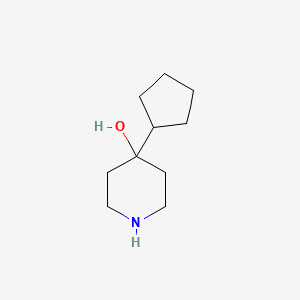
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
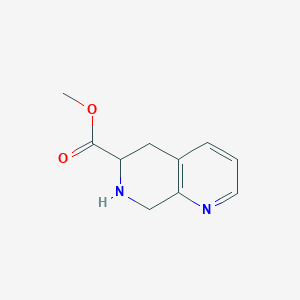
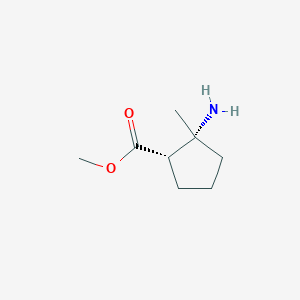
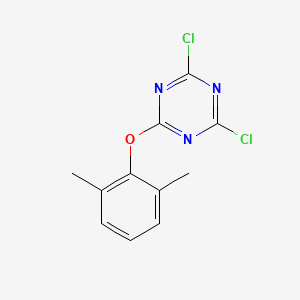
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
